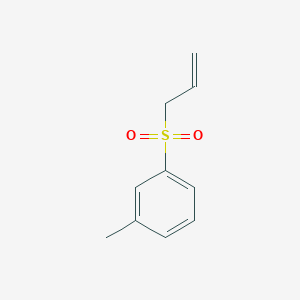
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C10H12O2S It is a derivative of benzene, characterized by the presence of a methyl group and a prop-2-ene-1-sulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene typically involves the reaction of 3-chloro-2-methyl-propene with sodium benzenesulfinate in dry methanol. The reaction mixture is refluxed for about 20 hours, followed by cooling and concentration under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .
Applications De Recherche Scientifique
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to regenerate the aromatic ring . This process involves the formation of a positively charged benzenonium intermediate, which is stabilized by resonance .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-3-(prop-1-en-2-yl)benzene:
1-Methyl-3α-methylstyrene: Another similar compound with a different arrangement of the methyl and styrene groups.
Uniqueness
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
62384-70-7 |
|---|---|
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
1-methyl-3-prop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-3-7-13(11,12)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3 |
Clé InChI |
GVIDGEFGNMIKGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)S(=O)(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



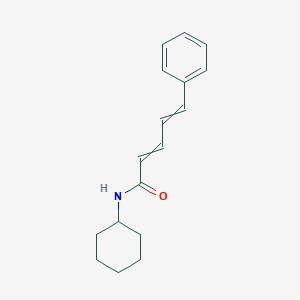
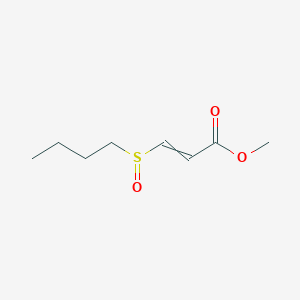

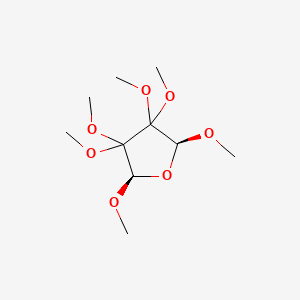
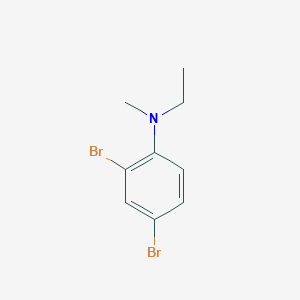
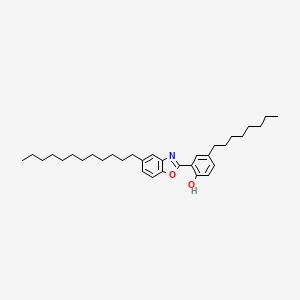
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)
![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
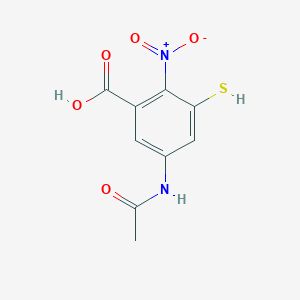
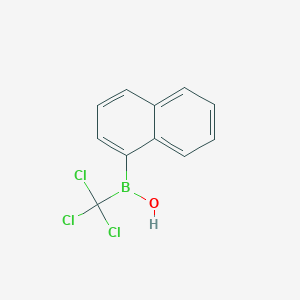
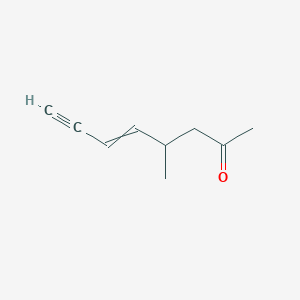
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
